molecular formula C12H7ClN2O3 B1678629 Quazolast CAS No. 86048-40-0

Quazolast

Cat. No.: B1678629
CAS No.: 86048-40-0
M. Wt: 262.65 g/mol
InChI Key: ZCRBUWNCWCWRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quazolast involves the formation of a quinoline derivative. The key steps include the cyclization of appropriate precursors to form the oxazoloquinoline core structure. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Quazolast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Quazolast has a wide range of scientific research applications, including:

Mechanism of Action

Quazolast exerts its effects by stabilizing mast cells, thereby preventing the release of mediators such as histamine and leukotrienes. This action helps in reducing inflammation and allergic responses. The molecular targets include cell membrane modulators and pathways involved in mast cell activation .

Comparison with Similar Compounds

Quazolast is unique in its specific action as a mast cell stabilizer. Similar compounds include:

This compound stands out due to its potent mediator release inhibition and its specific applications in treating immune and respiratory diseases .

Properties

CAS No.

86048-40-0

Molecular Formula

C12H7ClN2O3

Molecular Weight

262.65 g/mol

IUPAC Name

methyl 5-chloro-[1,3]oxazolo[4,5-h]quinoline-2-carboxylate

InChI

InChI=1S/C12H7ClN2O3/c1-17-12(16)11-15-8-5-7(13)6-3-2-4-14-9(6)10(8)18-11/h2-5H,1H3

InChI Key

ZCRBUWNCWCWRGL-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl

Canonical SMILES

COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl

Appearance

Solid powder

86048-40-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-chloro-1,3-oxazolo(4,5-h)quinoline-2-carboxylic acid methyl ester
5-COQCAM
quazolast

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-7-amino-8-hydroxyquinoline (6 g, 30.8 mol) and methyl trimethoxyacetate (16.3 g, 123.2 mol) was heated at 100° C. overnight. The reaction was cooled in an ice bath and filtered. The precipitate was dissolved in acetone (250 ml). The resulting solution was treated with charcoal at reflux, filtered through a pad of silica gel and celite and partially concentrated. Crystals formed which were filtered and dried giving 4.1 g (51% yield) of solid. M.P. 217°-218° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quazolast
Reactant of Route 2
Reactant of Route 2
Quazolast
Reactant of Route 3
Reactant of Route 3
Quazolast
Reactant of Route 4
Reactant of Route 4
Quazolast
Reactant of Route 5
Quazolast
Reactant of Route 6
Quazolast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.